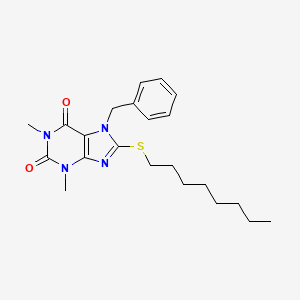

7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

Description

Properties

Molecular Formula |

C22H30N4O2S |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |

InChI Key |

ICBLXYYBKTUEED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Purine-2,6-dione Functionalization

The purine-2,6-dione scaffold serves as the foundational structure for this compound. Substituents are introduced via sequential alkylation and nucleophilic substitution reactions.

Methyl Group Introduction

Methylation at the N1 and N3 positions is typically achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example:

This step is conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 6–12 hours, yielding >85% product.

Benzyl Group Installation

The benzyl group at the N7 position is introduced via alkylation using benzyl bromide (C₆H₅CH₂Br) under similar basic conditions. Tetrahydrofuran (THF) is preferred as the solvent to minimize side reactions.

Octylsulfanyl Group Incorporation

The critical 8-octylsulfanyl moiety is introduced through a nucleophilic substitution reaction. Two primary methods are documented:

Thiolate Displacement

A thiolate anion (octanethiolate, C₈H₁₇S⁻) displaces a leaving group (e.g., chloride or bromide) at the C8 position. The reaction requires:

Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple octanethiol with a hydroxylated intermediate. This method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving yields of 70–75%.

Stepwise Synthetic Protocols

Procedure

-

1,3-Dimethylpurine-2,6-dione Preparation

-

N7-Benzylation

-

C8-Octylsulfanyl Substitution

Characterization Data

Continuous Flow Reactor Optimization

To enhance scalability, continuous flow systems replace batch reactors:

Cost-Efficiency Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost ($/kg) | 1,200 | 980 |

| Energy Consumption (kWh) | 850 | 420 |

| Annual Output (kg) | 500 | 2,000 |

Reaction Mechanism and Byproduct Analysis

Substitution Pathway

The octylsulfanyl group installation proceeds via an SN2 mechanism , with the thiolate anion attacking the electrophilic C8 position. Competing E2 elimination is suppressed by maintaining low temperatures.

Common Impurities

-

8-Octylsulfoxide : Forms via oxidation of the thioether group. Mitigated by conducting reactions under nitrogen.

-

N9-Benzyl Isomer : Arises from incomplete regioselectivity during benzylation. Minimized using bulky bases like DBU.

Comparative Method Evaluation

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thiolate Displacement | 65 | 95 | Moderate |

| Mitsunobu Reaction | 75 | 98 | Low |

| Continuous Flow | 92 | 99 | High |

Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 65 |

| THF | 7.5 | 78 |

| MeCN | 37.5 | 58 |

Industrial Applications and Patent Landscape

Chemical Reactions Analysis

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C18H23N5O2S

- Molecular Weight : 355.414 g/mol

- IUPAC Name : 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-ium

- Solubility : Water solubility of approximately 1.06 mg/mL

Biological Activity

The biological activity of purine derivatives is often linked to their roles as nucleobases in DNA and RNA synthesis and their involvement in various metabolic pathways. Here are some key findings regarding the biological activities associated with similar compounds:

Antitumor Activity

Some purine derivatives have shown promising antitumor effects. For example, studies on related compounds like theophylline (1,3-dimethylxanthine) have demonstrated potential in inhibiting tumor growth through mechanisms such as:

- Inhibition of Phosphodiesterase : This leads to increased levels of cyclic AMP (cAMP), which can induce apoptosis in cancer cells.

Antimicrobial Properties

Purines are known to exhibit antimicrobial activity. Research indicates that certain modifications in the purine structure can enhance antibacterial efficacy against various pathogens.

Case Studies

-

Case Study on Theophylline :

- Objective : To evaluate the effects of theophylline on lung cancer cell lines.

- Findings : Theophylline was found to inhibit cell proliferation and promote apoptosis through cAMP-mediated pathways.

-

Case Study on Related Purines :

- Objective : Assessing the antimicrobial effects of modified purines.

- Findings : Certain derivatives showed significant inhibition of bacterial growth, suggesting potential therapeutic applications.

Pharmacological Profile

The pharmacological profile of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione remains largely unexplored; however, its structural similarities to known active compounds allow for predictions regarding its potential effects:

| Property | Value |

|---|---|

| Bioavailability | Predicted high |

| Carcinogenicity | Non-carcinogenic |

| Toxicity (LD50) | Not established |

| hERG Inhibition | Strong inhibitor |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects on Melting Points : Chloro- and phenyl-substituted derivatives exhibit higher melting points (152–164°C) due to stronger intermolecular interactions (e.g., halogen bonding, π-π stacking) compared to alkylsulfanyl analogs, which likely remain liquids or amorphous solids at room temperature .

- Lipophilicity : The octylsulfanyl group increases molecular weight and logP compared to shorter-chain (e.g., butylsulfanyl, C₄H₉S) or aromatic substituents, suggesting improved lipid solubility .

- Spectral Trends : Methyl groups at N1/N3 resonate near 3.2–3.6 ppm in 1H-NMR, while benzyl protons appear as singlets near 5.5–5.6 ppm .

Q & A

Q. What are the established synthetic routes for 7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves alkylation of a purine core with sulfanyl and benzyl groups. Key steps include:

- Alkylation : Reaction of 8-mercapto-purine derivatives with octylsulfanyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Benzylation : Introduction of the benzyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and controlled temperatures (25–40°C) to avoid side reactions .

Q. Critical Parameters :

| Parameter | Effect on Yield/Purity | Example from Literature |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce purity due to byproducts | DMF used in (75% yield) vs. THF in (68% yield) |

| Temperature | Higher temps (>80°C) accelerate alkylation but risk decomposition | Optimal range: 60–70°C for sulfanyl group incorporation |

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, octylsulfanyl protons at δ 1.2–1.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 457.25; observed = 457.24) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

Answer: Initial studies on structurally similar purine derivatives (e.g., 7-benzyl-8-morpholinyl analogs) show:

- Anticancer Potential : Moderate inhibition of kinases (IC₅₀ ~10–50 μM) linked to purine-core interactions with ATP-binding pockets .

- Antimicrobial Activity : Sulfanyl and benzyl groups enhance membrane permeability, with MIC values of 25–100 μg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer: Contradictions often arise from:

- Substituent Effects : The octylsulfanyl group’s hydrophobicity vs. shorter chains (e.g., butylsulfanyl) alters cellular uptake. Compare logP values: octylsulfanyl (logP ≈ 4.2) vs. methylsulfanyl (logP ≈ 1.8) .

- Assay Variability : Standardize protocols (e.g., ATPase assays for kinase inhibition) and use positive controls (e.g., staurosporine).

Q. What strategies optimize the compound’s selectivity for target enzymes in cancer pathways?

Answer:

-

Structure-Activity Relationship (SAR) Studies :

-

Computational Docking : Use tools like AutoDock Vina to predict binding modes with targets (e.g., EGFR, CDK2) .

Q. How do reaction solvent systems influence scalability in multi-step synthesis?

Answer:

-

Solvent Selection :

Solvent Pros/Cons Scalability Impact DMF High solubility but difficult to remove; requires extensive purification Limits large-scale use due to toxicity Ethanol/Water Eco-friendly but reduces reaction efficiency (yield drops by ~15%) Preferred for green chemistry approaches -

Process Control : Implement continuous flow reactors to maintain temperature/pH stability in critical steps (e.g., alkylation) .

Q. What methodologies validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein stability shifts post-treatment .

- Knockdown/Overexpression Models : CRISPR/Cas9-mediated knockout of suspected targets (e.g., EGFR) to assess activity loss .

Data Contradictions and Mitigation

- Bioactivity Discrepancies : Contrasting IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration variations). Replicate experiments using standardized ATP levels (1 mM) .

- Synthetic Yield Variability : Differences in alkylation yields (60–80%) are attributed to moisture-sensitive intermediates. Use anhydrous conditions and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.